

Structure-activity relationship (SAR) studies of MtTMPK-IN-4 analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MtTMPK-IN-4**

Cat. No.: **B12411841**

[Get Quote](#)

A comprehensive analysis of the structure-activity relationship (SAR) of analogues of the Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, **MtTMPK-IN-4**, reveals critical insights for the development of potent anti-tuberculosis agents. This guide provides a detailed comparison of these analogues, supported by experimental data, to aid researchers and drug development professionals in the rational design of novel MtTMPK inhibitors.

Structure-Activity Relationship of MtTMPK-IN-4 Analogues

MtTMPK-IN-4 belongs to a class of non-nucleoside inhibitors characterized by a 1-(1-((4-phenoxyquinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione scaffold. SAR studies on this series have elucidated the importance of various structural modifications on the inhibitory potency against MtTMPK and the whole-cell activity against *M. tuberculosis*.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50) against MtTMPK and the minimum inhibitory concentration (MIC) against *M. tuberculosis* H37Rv for a selection of **MtTMPK-IN-4** analogues.

Compound	R (Substitution on Phenoxy Ring)	MtTMPK IC ₅₀ (μM)	M. tuberculosis H37Rv MIC (μg/mL)
1	H	7.8 ± 0.6	>100
2	4-F	5.5 ± 0.4	>100
3	3-Cl	6.1 ± 0.5	50
4	4-Cl	2.8 ± 0.2	25
5	3,4-diCl	1.9 ± 0.1	12.5
6	3,5-diCl	0.8 ± 0.1	6.25
7	4-CF ₃	3.2 ± 0.3	25
8	3,5-di(CF ₃) ₂	0.9 ± 0.1	12.5
9	4-OMe	15.2 ± 1.2	>100
10	4-CN	4.5 ± 0.4	50

Data is compiled from publicly available research on non-nucleoside MtTMPK inhibitors.

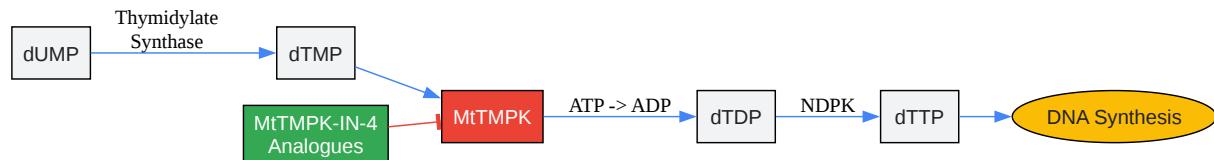
The data clearly indicates that substitutions on the terminal phenoxy ring significantly impact both enzyme inhibition and whole-cell activity. Lipophilic and electron-withdrawing groups at the meta and para positions of the phenoxy ring tend to enhance potency. Notably, the 3,5-dichloro (Compound 6) and 3,5-bis(trifluoromethyl) (Compound 8) substitutions resulted in the most potent inhibitors in this series.

Experimental Protocols

MtTMPK Inhibition Assay

The inhibitory activity of the compounds against MtTMPK was determined using a coupled-enzyme spectrophotometric assay. The assay measures the phosphorylation of thymidine monophosphate (TMP) to thymidine diphosphate (TDP), which is coupled to the oxidation of NADH.

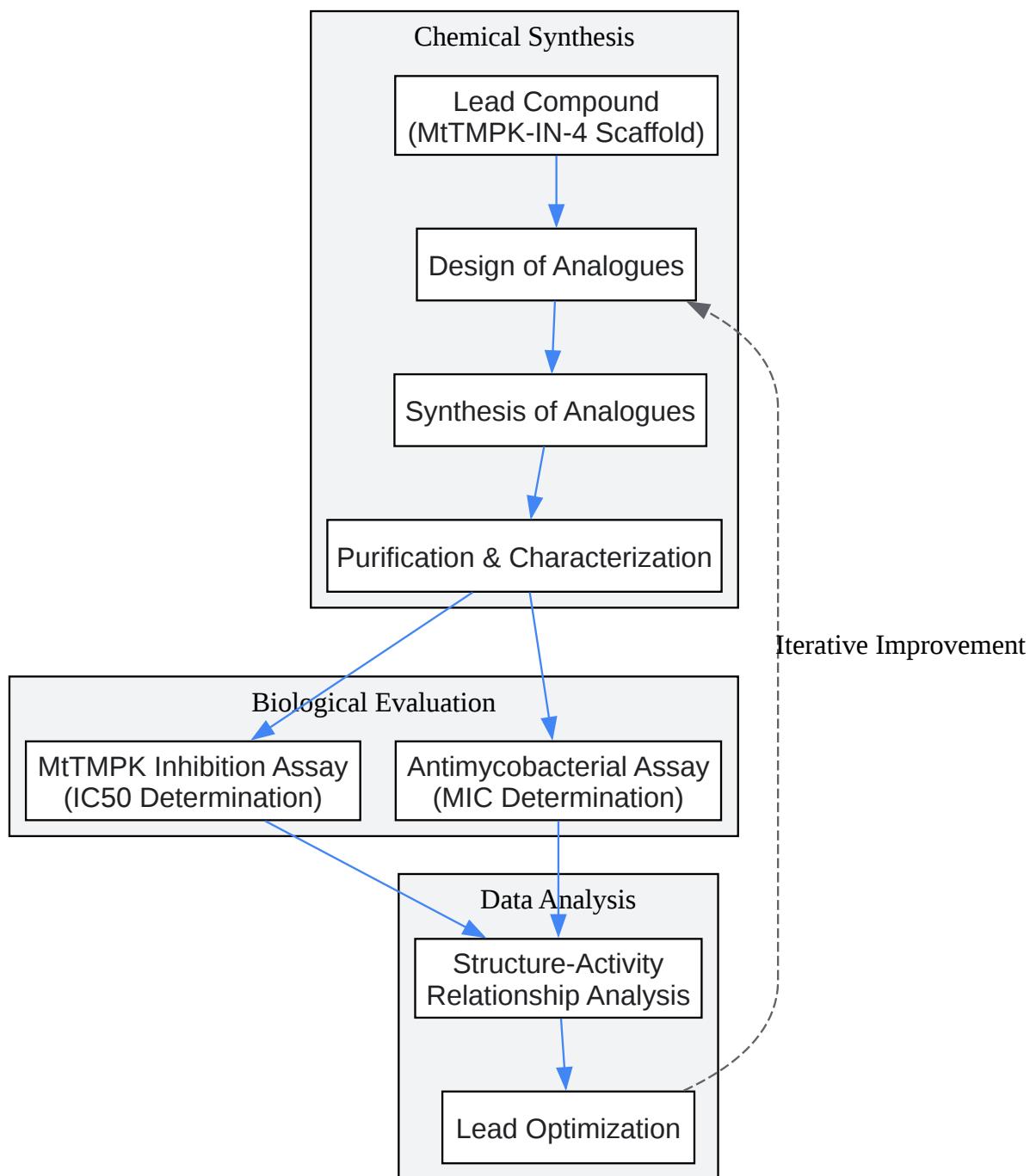
- Reaction Mixture: The reaction was carried out in a buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 2 units of lactate dehydrogenase, and 2 units of pyruvate kinase.
- Enzyme and Substrates: Recombinant MtTMPK (50 nM) was pre-incubated with the test compound at varying concentrations for 10 minutes at 25°C. The reaction was initiated by the addition of ATP (1 mM) and TMP (0.1 mM).
- Data Acquisition: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored continuously for 15 minutes using a spectrophotometer.
- IC₅₀ Determination: The initial reaction velocities were plotted against the inhibitor concentration, and the IC₅₀ values were calculated by fitting the data to a four-parameter logistic equation.


Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against *M. tuberculosis* H37Rv was determined using the microplate Alamar blue assay (MABA).

- Cell Culture: *M. tuberculosis* H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
- Compound Preparation: Compounds were serially diluted in a 96-well microplate.
- Inoculation: An inoculum of *M. tuberculosis* was added to each well to a final concentration of approximately 5×10^5 CFU/mL.
- Incubation: The plates were incubated at 37°C for 7 days.
- MIC Determination: After incubation, Alamar blue solution was added to each well, and the plates were re-incubated for 24 hours. The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.

Visualizations


Signaling Pathway of MtTMPK

[Click to download full resolution via product page](#)

Caption: Role of MtTMPK in the DNA synthesis pathway of *M. tuberculosis* and its inhibition.

Experimental Workflow for SAR Studies

Caption: Workflow for the structure-activity relationship (SAR) study of MtTMPK inhibitors.

- To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of MtTMPK-IN-4 analogues]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12411841#structure-activity-relationship-sar-studies-of-mttmpk-in-4-analogues\]](https://www.benchchem.com/product/b12411841#structure-activity-relationship-sar-studies-of-mttmpk-in-4-analogues)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com